molecular formula C6H3Cl2F3N2 B7980458 3,5-Dichloro-4-(trifluoromethyl)pyridin-2-amine

3,5-Dichloro-4-(trifluoromethyl)pyridin-2-amine

Cat. No.: B7980458
M. Wt: 231.00 g/mol
InChI Key: GTTFPORLVZBZJB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3,5-Dichloro-4-(trifluoromethyl)pyridin-2-amine is a chemical compound that belongs to the class of trifluoromethylpyridines. These compounds are known for their unique chemical properties, which make them valuable in various scientific and industrial applications. The presence of both chlorine and trifluoromethyl groups in the pyridine ring enhances the compound’s reactivity and stability, making it a useful intermediate in the synthesis of pharmaceuticals, agrochemicals, and other fine chemicals .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,5-Dichloro-4-(trifluoromethyl)pyridin-2-amine typically involves the chlorination and trifluoromethylation of pyridine derivatives. One common method includes the simultaneous vapor-phase chlorination and fluorination at high temperatures (above 300°C) using transition metal-based catalysts such as iron fluoride . Another approach involves the use of phosphorus pentachloride and nicotinic acid in a Teflon autoclave at elevated temperatures .

Industrial Production Methods

Industrial production of this compound often employs large-scale chlorination and fluorination processes, utilizing continuous flow reactors to ensure consistent product quality and yield. The use of advanced catalysts and optimized reaction conditions helps in achieving high efficiency and selectivity in the production process .

Chemical Reactions Analysis

Types of Reactions

3,5-Dichloro-4-(trifluoromethyl)pyridin-2-amine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various substituted pyridines, which can be further utilized in the synthesis of more complex molecules .

Mechanism of Action

The mechanism of action of 3,5-Dichloro-4-(trifluoromethyl)pyridin-2-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of the trifluoromethyl group enhances the compound’s binding affinity and selectivity towards these targets, leading to the modulation of various biochemical pathways . The exact mechanism can vary depending on the specific application and the molecular target involved.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3,5-Dichloro-4-(trifluoromethyl)pyridin-2-amine is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. This uniqueness makes it particularly valuable in the synthesis of certain pharmaceuticals and agrochemicals that require precise molecular configurations .

Properties

IUPAC Name

3,5-dichloro-4-(trifluoromethyl)pyridin-2-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H3Cl2F3N2/c7-2-1-13-5(12)4(8)3(2)6(9,10)11/h1H,(H2,12,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GTTFPORLVZBZJB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=C(C(=N1)N)Cl)C(F)(F)F)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H3Cl2F3N2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

231.00 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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